molecular formula C9H13NO3 B2770166 1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one CAS No. 2308298-42-0

1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one

Cat. No.: B2770166
CAS No.: 2308298-42-0
M. Wt: 183.207
InChI Key: INUNUVYPORDSCN-UHFFFAOYSA-N
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Description

1-(3,9-Dioxa-7-azabicyclo[331]nonan-7-yl)prop-2-en-1-one is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

The synthesis of 1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the bicyclic core through a radical cyclization process. For instance, a SmI2-mediated radical cyclization protocol has been reported to be effective in constructing the desired ring system . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and natural product analogs.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one involves its interaction with molecular targets through its bicyclic structure. The compound can form stable intermediates during chemical reactions, facilitating various transformations. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure and the versatility it offers in various chemical transformations and applications.

Properties

IUPAC Name

1-(3,9-dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-9(11)10-3-7-5-12-6-8(4-10)13-7/h2,7-8H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUNUVYPORDSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2COCC(C1)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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